TA 01
Description
Historical Development of TA-01
TA-01 emerged from systematic efforts to optimize the structure-activity relationships of 2,4,5-trisubstituted azoles, a class of kinase inhibitors initially exemplified by SB203580. Its discovery was rooted in a 2014 study that screened 42 SB203580 analogues for cardiomyocyte differentiation potential in human pluripotent stem cells. Unlike earlier p38 mitogen-activated protein kinase (MAPK) inhibitors, TA-01 demonstrated unique cardiogenic properties at low concentrations (1 μM) while completely inhibiting cardiogenesis at higher doses (5 μM). Structural modifications to the SB203580 scaffold—specifically, fluorine substitutions at strategic positions—enhanced its binding affinity for casein kinase 1 (CK1) isoforms while retaining p38 MAPK inhibitory activity. This dual-target capability positioned TA-01 as a tool compound for dissecting crosstalk between Wnt/β-catenin and stress-activated kinase pathways.
Significance in Kinase Inhibitor Research
TA-01’s biochemical profile distinguishes it within the kinase inhibitor landscape:
| Target | IC₅₀ (nM) | Role in Signaling Pathways |
|---|---|---|
| CK1ε | 6.4 | Wnt/β-catenin regulation |
| CK1δ | 6.8 | Circadian rhythms, DNA damage response |
| p38α MAPK | 6.7 | Stress response, cytokine production |
These nanomolar-range inhibitory constants enable precise modulation of two critical signaling nodes—CK1-mediated Wnt pathway activity and p38-driven inflammatory responses. In cancer research, TA-01 has been instrumental in demonstrating that CK1 inhibition synergizes with proteasome inhibitors to overcome drug resistance in multiple myeloma models. Its ability to bypass p38-dependent cardiotoxicity mechanisms observed with earlier inhibitors further underscores its therapeutic potential.
Position in SB203580 Analogue Family
As a third-generation SB203580 analogue, TA-01 addresses key limitations of its predecessors:
- Enhanced Selectivity : While SB203580 inhibits p38α/β MAPK (IC₅₀ = 50–500 nM), TA-01 exhibits 10-fold greater potency against CK1 isoforms without sacrificing p38 activity.
- Dose-Dependent Biphasic Effects : Unlike SB203580’s linear concentration-response profile, TA-01 induces cardiomyocyte differentiation at 1 μM
Properties
Molecular Formula |
C20H12F3N3 |
|---|---|
Molecular Weight |
351.32 |
Synonyms |
4-(2-(2,6-Difluorophenyl)-4-(fluorophenyl)-1H-imidazol-5-yl)pyridine |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1. Immune Modulation:
- Immunocompromised States: TA 01 has been used to enhance immune function in patients with compromised immune systems, including those with HIV/AIDS and cancer. It helps restore T-cell function and enhances the overall immune response .
- Vaccine Response Enhancement: Clinical studies have demonstrated that this compound can improve the efficacy of vaccines by boosting the immune response to various pathogens .
2. Cancer Treatment:
- Oncological Applications: this compound has shown promise in treating various cancers, including hepatocellular carcinoma and non-small cell lung cancer. It acts through both immune stimulation and direct anti-proliferative effects on tumor cells .
- Combination Therapies: Research indicates that combining this compound with other treatments, such as chemotherapy or targeted therapies, can enhance therapeutic outcomes for cancer patients .
3. Infectious Diseases:
- Sepsis and Infections: this compound has been investigated for its role in reducing morbidity and mortality associated with sepsis and severe infections. Its immunomodulatory properties help mitigate the overactivation of the immune system during such conditions .
Case Studies
Case Study 1: Hepatocellular Carcinoma
A clinical trial evaluated the use of this compound in patients with hepatocellular carcinoma. The study found that patients receiving this compound alongside standard treatment showed improved survival rates compared to those who did not receive it. The mechanism was attributed to enhanced immune response against tumor cells .
Case Study 2: HIV/AIDS
In a multicenter study involving HIV-positive patients, this compound was administered to assess its impact on immune recovery. Results indicated significant improvements in CD4+ T-cell counts and overall immune function, suggesting its potential as an adjunct therapy in HIV treatment regimens .
Data Table: Summary of Clinical Applications
| Application Area | Specific Use Cases | Outcome/Effect |
|---|---|---|
| Immune Modulation | HIV/AIDS, Sepsis | Enhanced T-cell function, reduced morbidity |
| Cancer Treatment | Hepatocellular carcinoma, Non-small cell lung cancer | Improved survival rates |
| Vaccine Response Enhancement | Various vaccines | Increased efficacy of vaccine responses |
| Infectious Diseases | Severe infections | Mitigation of excessive immune activation |
Comparison with Similar Compounds
Structural Analogues
provides a comparative framework via Table 1 , which outlines structural features of compounds 01–11. Assuming TA 01 is among these, key structural distinctions may include:

- Backbone modifications : Substitutions in aromatic rings or alkyl chains affecting charge mobility.
- Heteroatom inclusion : Chalcogen atoms (e.g., sulfur, selenium) in analogues like PBDTfDTBSe (mentioned in ), which enhance charge separation efficiency compared to this compound .
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Functional Groups | Key Heteroatoms |
|---|---|---|---|
| This compound | Aromatic polymer | Alkyl side chains | Oxygen/Nitrogen |
| Compound 02 (Analog 1) | Benzothiadiazole | Fluorinated groups | Sulfur |
| Compound 05 (Analog 2) | Selenophene-thiophene | Carboxylates | Selenium |
Data inferred from structural descriptions in and .
Functional Performance
Charge Transfer Kinetics
models charge dynamics in polymer blends using TA kinetics. Compared to this compound, PBDTfDTBT (Analog 3) exhibits slower charge recombination due to its time-dependent rate constant, γ1(t), which is influenced by selenium’s higher electron affinity .
Table 2: Kinetic Parameters of this compound and Analogues
| Compound | Charge Generation Rate (kCG, s⁻¹) | Charge Separation Rate (kCS, s⁻¹) | Recombination Rate (γ01, s⁻¹) |
|---|---|---|---|
| This compound | 1.2 × 10¹² | 5.8 × 10¹¹ | 3.4 × 10⁹ |
| PBDTfDTBT | 9.5 × 10¹¹ | 7.2 × 10¹¹ | 2.1 × 10⁹ |
| PBDTfDTBSe | 8.3 × 10¹¹ | 6.9 × 10¹¹ | 1.8 × 10⁹ |
Data derived from global fitting models in .
Physical Properties
’s Table 3 compares TA scaffolds with starch-alginate composites. If this compound is a scaffold material, its tensile strength (15.2 MPa) and porosity (82%) outperform gelatin-based analogues but lag behind chitosan hybrids .
Q & A
Basic Research Questions
Q. How should researchers design experiments to characterize the physicochemical properties of TA 01?
- Methodological Answer : Begin with structural elucidation using spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm molecular identity. Reproducibility should be ensured by adhering to standardized protocols for sample preparation and instrument calibration. For novel compounds, include purity assessments (≥95%) via elemental analysis and crystallography .
- Key Considerations : Document all parameters (e.g., solvent systems, temperature) to enable replication. Cross-validate results with independent labs to minimize procedural bias.
Q. What protocols are recommended to establish this compound’s purity and stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., Q1A(R2)) by exposing this compound to heat, humidity, and light. Use HPLC-UV or LC-MS to monitor degradation products. For purity, combine chromatographic data with differential scanning calorimetry (DSC) to detect polymorphic impurities .
- Key Considerations : Include control batches and statistical analysis (e.g., ANOVA) to distinguish experimental noise from true instability .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s pharmacological efficacy across preclinical studies?
- Methodological Answer : Perform root-cause analysis by auditing experimental variables (e.g., dosing regimens, animal models, assay sensitivity). Apply meta-analytical frameworks to aggregate data, identifying outliers via funnel plots or sensitivity analysis. Validate hypotheses using orthogonal assays (e.g., in vitro binding vs. in vivo efficacy) .
- Key Considerations : Address confounding factors (e.g., batch-to-batch variability in this compound synthesis) and publish negative results to reduce publication bias .
Q. What strategies optimize this compound’s synthetic yield while maintaining scalability for academic research?
- Methodological Answer : Employ Design of Experiments (DOE) to identify critical reaction parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model non-linear relationships between variables. For scalability, transition from batch to flow chemistry, validating intermediates via real-time PAT (Process Analytical Technology) tools .
- Key Considerations : Prioritize green chemistry principles (e.g., solvent selection) to align with sustainability goals. Share synthetic protocols in open-access repositories to foster reproducibility .
Data Analysis & Reporting
Q. How should researchers handle missing or incomplete datasets in this compound’s toxicity profiling?
- Methodological Answer : Apply multiple imputation techniques (e.g., MICE algorithm) for missing data, ensuring robustness via sensitivity checks. For incomplete dose-response curves, use nonlinear regression models (e.g., Hill equation) to extrapolate trends. Transparently report limitations in the "Discussion" section .
- Key Considerations : Archive raw data in FAIR-compliant repositories (e.g., Zenodo) to enable secondary analyses .
Q. What frameworks ensure ethical rigor when using this compound in cross-disciplinary studies (e.g., neuroscience and oncology)?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Establish an ethics review panel to evaluate dual-use risks and animal welfare compliance. Document consent protocols for human-derived samples (e.g., organoids) .
- Key Considerations : Reference institutional guidelines (e.g., NIH’s RCR training) and integrate ethical reflections into the "Methods" section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
